1,5-Dibromo-2-methoxy-3-methylbenzene
Description
1,5-Dibromo-2-methoxy-3-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms (at positions 1 and 5), a methoxy group (position 2), and a methyl group (position 3). This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its bromine atoms act as leaving groups, while the methoxy and methyl groups influence regioselectivity in further functionalization.
Properties
CAS No. |
7463-93-6 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
AYOMUNYKNNGFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The positions of substituents on the benzene ring critically determine electronic and steric behavior:
| Compound | Substituents (Positions) | Directing Effects | Reactivity in Cross-Coupling | Key Applications |
|---|---|---|---|---|
| This compound | Br (1,5), OMe (2), Me (3) | Methoxy (ortho/para), Br (meta) | Moderate Pd-catalyzed coupling | Polymer precursors, ligands |
| 1,3-Dibromo-5-methoxy-2-methylbenzene | Br (1,3), OMe (5), Me (2) | Methoxy (ortho/para), Br (meta) | High reactivity in Suzuki-Miyaura | Pharmaceutical intermediates |
| 2,4-Dibromo-1-methoxy-5-methylbenzene | Br (2,4), OMe (1), Me (5) | Methoxy (ortho/para), Br (meta) | Low thermal stability | Specialty chemicals |
Key Findings :
- Electronic Effects : The methoxy group (electron-donating) activates the ring for electrophilic substitution at ortho/para positions, while bromine (electron-withdrawing) deactivates the ring and directs meta .
- Steric Hindrance : The methyl group at position 3 in this compound introduces steric constraints, reducing reaction rates compared to analogs without bulky substituents.
Comparison with Non-Brominated Analogs
Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ) highlight the role of directing groups. While the latter contains an N,O-bidentate directing group for C–H bond functionalization , this compound relies on halogen and methoxy groups for regioselectivity. This distinction makes the brominated compound more suitable for stepwise functionalization, whereas the benzamide derivative is tailored for metal-catalyzed C–H activation.
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